(Methylene-d2)gibberellin A5
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Overview
Description
(Methylene-d2)gibberellin A5 is an isotopic analog of gibberellin A5, a plant hormone that plays a crucial role in regulating various aspects of plant growth and development. Gibberellins, including gibberellin A5, are diterpenoid acids that promote stem elongation, seed germination, and other growth processes in plants . The incorporation of deuterium atoms in this compound makes it a valuable tool for studying the metabolic pathways and mechanisms of action of gibberellins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylene-d2)gibberellin A5 typically involves the incorporation of deuterium atoms into the gibberellin A5 molecule. One common method is the hydrogenation of gibberellin A5 methyl ester with deuterium gas, followed by removal of the epoxide oxygen and hydrolysis . This process ensures the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound is generally carried out using biotechnological approaches. Gibberellin A5 can be produced biotechnologically from gibberellic acid (gibberellin A3) through microbial fermentation . The deuterium labeling is then achieved through chemical synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylene-d2)gibberellin A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful for studying the metabolic pathways of gibberellins.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, providing insights into its chemical properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the structure-activity relationships and metabolic pathways of gibberellins .
Scientific Research Applications
(Methylene-d2)gibberellin A5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Methylene-d2)gibberellin A5 involves its interaction with specific receptors and signaling pathways in plants. Gibberellins bind to their receptors, triggering a cascade of events that lead to the activation of transcription factors and the expression of genes involved in growth and development . The incorporation of deuterium atoms allows researchers to trace the metabolic fate of the compound and understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Gibberellin A1: Another gibberellin with similar growth-promoting effects but differs in its chemical structure and specific activity.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its strong growth-promoting effects, but lacks the deuterium labeling present in (Methylene-d2)gibberellin A5.
Gibberellin A4: Similar in structure to gibberellin A5 but with different functional groups, leading to variations in its biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for studying the metabolic pathways and mechanisms of action of gibberellins. This isotopic labeling allows for precise tracking of the compound in biological systems, providing insights that are not possible with non-labeled gibberellins .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
ZOWHLBOPCIHIHW-PUFBYSOGSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC=C[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Origin of Product |
United States |
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